molecular formula C19H23N5O4 B2569316 2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 941960-53-8

2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2569316
CAS RN: 941960-53-8
M. Wt: 385.424
InChI Key: JGYPEDNLGRSFNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H23N5O4 and its molecular weight is 385.424. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Probes for Neurodegenerative Diseases

The compound has been utilized in the design of fluorescent probes that are sensitive to the polarity and viscosity of their environment. These probes can detect fibrillar aggregates of proteins like α-synuclein, which are indicative of neurodegenerative diseases such as Parkinson’s disease . This application is crucial for early diagnosis and monitoring the progression of these conditions.

Synthesis of Pyridines and Pyrimidines

A significant application is in the synthesis of pyridines and pyrimidines, which are core structures in many pharmaceuticals and agrochemicals. The compound serves as a precursor in multicomponent reactions, facilitating the creation of diverse heterocyclic compounds under controlled conditions .

Organic Light Emitting Diodes (OLEDs)

In the field of materials science, this compound has been involved in the synthesis of organic light-emitting diode (OLED) components. These materials are used in creating more efficient and longer-lasting displays for electronic devices .

Photocatalytic Applications

The compound’s derivatives have been researched for their photocatalytic properties, particularly in the degradation of pollutants. This application is vital for environmental cleanup and sustainable chemistry practices .

Sensitizers in Electrical Industry

Derivatives of the compound have been synthesized and characterized for their high electron conductivity. These properties make them suitable as sensitizers in the electrical industry, potentially improving the efficiency of various electronic components .

Biomedical Imaging

In biomedical imaging, the compound’s derivatives can be used as contrast agents due to their fluorescent properties. This allows for better visualization of biological processes and structures in medical diagnostics .

Chemical Sensors

The compound’s ability to form stable complexes with various molecules makes it an excellent candidate for use in chemical sensors. These sensors can detect the presence of specific chemicals in a sample, which is essential for environmental monitoring and safety .

Drug Discovery and Development

Lastly, the compound’s structural versatility allows it to be used in drug discovery and development. Its derivatives can interact with a wide range of biological targets, making them valuable tools for pharmacological research .

properties

IUPAC Name

2-[8-(4-methylphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4/c1-13-4-6-14(7-5-13)22-8-9-23-17(26)18(27)24(21-19(22)23)12-16(25)20-11-15-3-2-10-28-15/h4-7,15H,2-3,8-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYPEDNLGRSFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

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